

Technical Support Center: Ethylene Oxide (EtO) Residual Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethylene oxide

CAS No.: 75-21-8

Cat. No.: B1213735

[Get Quote](#)

Welcome to the technical support center for **Ethylene Oxide** (EtO) residual analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the precise and accurate quantification of EtO and its primary residuals, Ethylene Chlorohydrin (ECH) and Ethylene Glycol (EG). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. This resource is built on a foundation of established analytical principles and regulatory standards to ensure the integrity of your results and the safety of medical devices.

The Regulatory Landscape: A Quick Primer on ISO 10993-7

Before diving into troubleshooting, it is crucial to understand the regulatory framework that governs EtO residuals. The primary standard is ISO 10993-7, which specifies the allowable limits for EtO and ECH in sterilized medical devices to ensure patient safety.[1]

Frequently Asked Questions: ISO 10993-7

Q: What are the key requirements of ISO 10993-7?

A: ISO 10993-7 sets specific allowable residue limits for EtO and ECH based on the intended use and duration of patient contact with the medical device.[2] It categorizes devices into three main exposure categories: Limited Exposure (≤ 24 hours), Prolonged Exposure (24 hours to 30 days), and Permanent Contact (> 30 days).[2] The standard also outlines the analytical procedures for measuring these residues.[1][2]

Q: Why is Ethylene Glycol (EG) not assigned limits in the standard?

A: While EG is a potential byproduct formed when EtO reacts with water, a risk assessment concluded that if EtO residues are properly controlled, it is unlikely that biologically significant levels of EG would be present.[3][4] Therefore, the primary focus remains on minimizing EtO and ECH.[4]

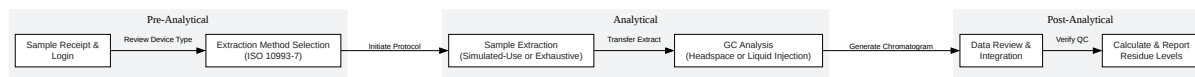
Q: What are the allowable limits for EtO and ECH?

A: The limits are designed to protect patients from harmful effects like irritation and cytotoxicity. The specific limits vary by exposure category and are summarized in the table below.

Exposure Category	Device Contact Duration	Ethylene Oxide (EtO) Limit	Ethylene Chlorohydrin (ECH) Limit
Limited Exposure	Up to 24 hours	≤ 4 mg average daily dose.	≤ 9 mg average daily dose.[1]
Prolonged Exposure	> 24 hours to 30 days	≤ 2 mg/day average daily dose; not to exceed 4 mg in the first 24h or 60 mg in the first 30 days.[1]	≤ 2 mg/day average daily dose; not to exceed 9 mg in the first 24h or 60 mg in the first 30 days.
Permanent Contact	More than 30 days	≤ 0.1 mg/day average daily dose; not to exceed 4 mg in the first 24h, 60 mg in the first 30 days, and 2.5 g in a lifetime.[2]	≤ 0.4 mg/day average daily dose; not to exceed 9 mg in the first 24h, 60 mg in the first 30 days, and 10 g in a lifetime.

The Analytical Workflow: From Sample to Result

Understanding the entire process is key to identifying where a problem might originate. The following diagram outlines the typical workflow for EtO residual analysis in a laboratory setting.



[Click to download full resolution via product page](#)

Caption: High-level workflow for EtO residual analysis.

Troubleshooting Guide: Common GC & Sample Prep Issues

This section addresses the most frequent challenges encountered during EtO analysis. The format is designed to help you quickly diagnose a problem and implement a logical solution.

Problem 1: Poor Peak Shape (Tailing Peaks)

Q: My chromatogram shows significant peak tailing, especially for ECH and EG. What is the cause and how do I fix it?

A: Peak tailing is one of the most common issues in gas chromatography and indicates that some analyte molecules are being retained longer than the bulk of the sample.[5] For polar compounds like ECH and EG, this is almost always due to unwanted interactions with "active sites" in the system.

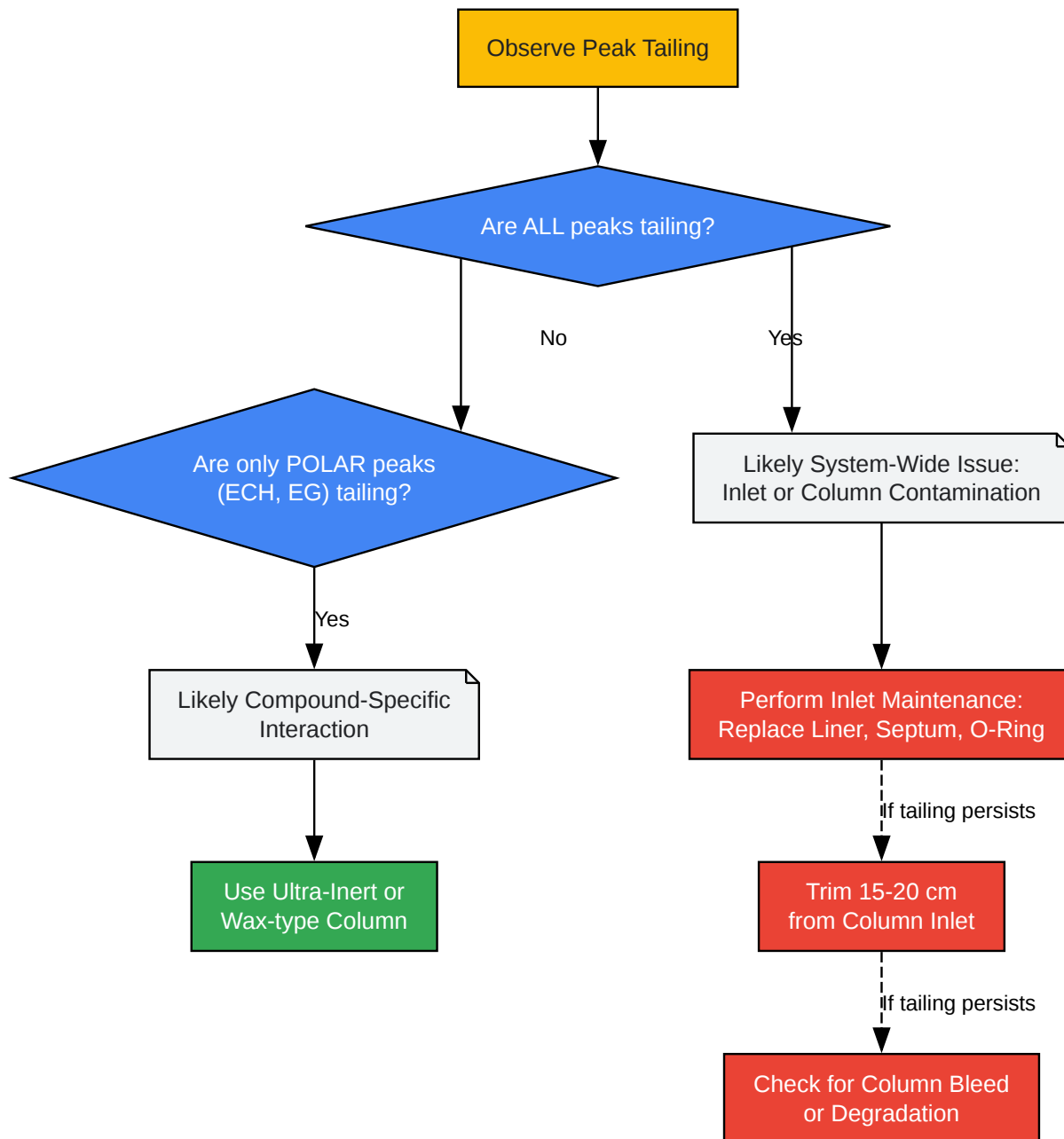
Potential Causes & Corrective Actions:

- Contaminated or Active Inlet Liner: The glass inlet liner is the first point of contact for your sample. Over time, non-volatile matrix components can accumulate, or the liner's

deactivation layer can degrade, exposing active silanol groups. These groups can form hydrogen bonds with your polar analytes, causing tailing.[6][7]

- Solution: Perform inlet maintenance. Replace the inlet liner, septum, and O-ring. Always use a new, deactivated liner and handle it with clean, powder-free gloves to prevent contamination.[7]
- Improper Column Installation: If the column is installed too high or too low in the inlet, it can create unswept (dead) volumes or turbulent flow paths, leading to peak distortion.[5][6] A poorly cut column end, with jagged edges or silica shards, can also create active sites and impede sample transfer.[5]
 - Solution: Re-install the column. Ensure you are using the correct ferrule and that the column is cut cleanly at a 90-degree angle. Verify the correct installation depth in the inlet and detector according to the instrument manufacturer's guidelines.[6]
- Column Contamination/Degradation: The first few meters of the analytical column can become contaminated with non-volatile sample matrix over many injections. This contamination covers the stationary phase, leading to poor peak shape for all analytes, but especially polar ones.[5]
 - Solution: Trim the column. Remove 15-20 cm from the inlet end of the column and re-install. This provides a fresh, clean surface for the analysis. If tailing persists across the column's lifetime, it may be time for a replacement.[6][7]
- Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[8]
 - Solution: Ensure your sample diluent is appropriate for your column. For example, using a highly polar solvent on a non-polar column can be problematic.

The following decision tree can help guide your troubleshooting process for peak tailing.



[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for GC peak tailing.

Problem 2: Low or Inconsistent Analyte Recovery

Q: My recovery for EtO is consistently low and varies significantly between samples. What should I investigate?

A: Low and variable recovery points to a loss of analyte during sample preparation or analysis. Given EtO's high volatility and reactivity, this is a common challenge.

Potential Causes & Corrective Actions:

- **Analyte Loss During Extraction:** EtO is a gas at room temperature. Any step in the sample preparation process that involves heat or extended exposure to the atmosphere can lead to significant analyte loss.
 - **Solution:** Implement cold handling procedures. Pre-cool samples and extraction solvents (e.g., acetonitrile, water) to below 10°C before use.[9] Ensure extraction vials are sealed immediately and tightly after sample and solvent addition. Minimize headspace in the vial where possible.
- **Inefficient Extraction from Matrix:** Some materials, particularly certain polymers and natural materials like cotton, can absorb and retain EtO, making extraction difficult.[4] The chosen extraction method may not be aggressive enough to pull all the residues from the device.
 - **Solution:** Review your extraction parameters. For exhaustive extractions, ensure you are performing sequential extractions until the amount of EtO recovered in the final step is less than 10% of that found in the first.[10] For complex matrices, consider increasing the extraction time or temperature, but be mindful of balancing this with the risk of analyte loss or degradation.
- **Degradation of Calibration Standards:** EtO is unstable in solution, especially at room temperature. If your calibration standards have degraded, your calculated sample concentrations will be artificially low.
 - **Solution:** Prepare fresh calibration standards frequently and store them at -20°C or below in tightly sealed vials.[9] Use a bracketing sequence (injecting a standard before and after a set of samples) to check for drift and ensure the instrument response is stable throughout the run.

Problem 3: Contamination & Ghost Peaks

Q: I am seeing a small EtO peak in my solvent blank injections. What is the source of this carryover?

A: The appearance of analyte peaks in blank injections, often called "ghost peaks" or carryover, indicates contamination somewhere in the analytical system.

Potential Causes & Corrective Actions:

- **Syringe/Autosampler Contamination:** The injection syringe can be a source of carryover, especially if analyzing high-concentration samples. Residue can remain in the syringe and be injected with the subsequent blank.
 - **Solution:** Optimize syringe wash steps. Increase the number of pre- and post-injection washes. Use multiple wash solvents of varying polarity if your method allows.
- **Inlet Contamination:** Residue from a previous injection can remain in the inlet liner and slowly bleed out in subsequent runs, causing ghost peaks.
 - **Solution:** As with peak tailing, regular inlet maintenance is key. If you suspect severe contamination, you may need to clean the metal inlet body itself, following the manufacturer's procedure.
- **Contaminated Carrier Gas or Gas Lines:** While less common, impurities in the carrier gas or contaminated gas traps can introduce interfering compounds.
 - **Solution:** Ensure high-purity carrier gas is used and that gas traps (moisture, oxygen, hydrocarbon) are replaced according to a regular maintenance schedule.

Key Experimental Protocols

Adherence to a validated, robust protocol is the best way to prevent many of the issues described above.

Protocol 1: Aqueous Exhaustive Extraction for a Medical Device

This protocol is a generalized procedure based on the principles outlined in ISO 10993-7.

- **Sample Preparation:** Cut the medical device into smaller pieces (e.g., 1 cm x 1 cm) to maximize surface area for extraction. Accurately weigh the prepared sample.
- **First Extraction:** Place the weighed sample pieces into a clean, sealable extraction vessel (e.g., a glass vial with a PTFE-lined cap). Add a measured volume of purified water, ensuring the entire sample is submerged.
- **Incubation:** Seal the vessel and place it in an incubator or water bath at a defined temperature (e.g., 37°C) for a specified time (e.g., 24 hours).[\[11\]](#)
- **Analysis of First Extract:** After incubation, remove the aqueous extract for GC analysis. This is Extract #1.
- **Subsequent Extractions:** Add a fresh aliquot of purified water to the same sample pieces in the extraction vessel. Repeat the incubation step.
- **Analysis of Subsequent Extracts:** Analyze the second extract. Continue this process of sequential extractions until the amount of EtO and ECH detected in the latest extract is less than 10% of the amount detected in the first extract.[\[10\]](#)
- **Calculation:** Sum the total mass of EtO and ECH recovered from all extracts to determine the total residual level for the device.

Protocol 2: GC-FID Setup and System Suitability

This protocol provides typical starting conditions for the analysis of EtO and ECH by Gas Chromatography with Flame Ionization Detection (GC-FID).

GC Conditions:

- **System:** Gas Chromatograph with FID and liquid injection port.
- **Column:** A wax-type or a low- to mid-polarity column is often suitable (e.g., DB-WAX, DB-624). Dimensions such as 30 m x 0.32 mm x 1.8 µm are common.
- **Inlet:** Split/Splitless injector, typically run in split mode (e.g., 20:1 ratio) to handle the water matrix.[\[12\]](#)

- Temperatures:
 - Inlet: 200°C
 - Detector: 250°C
 - Oven Program: Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes. (This must be optimized for your specific column and analytes).[13]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

System Suitability Test (SST):

Before analyzing samples, inject a mid-level calibration standard at least five times. The results must meet the following criteria (or criteria defined in your validated method):

- Peak Tailing Factor: The tailing factor for the ECH and EG peaks should be ≤ 1.5 .
- Precision/Repeatability: The relative standard deviation (%RSD) of the peak areas for all analytes across the replicate injections should be $\leq 15\%$.
- Resolution: If analyzing for other compounds, ensure baseline resolution between adjacent peaks.

Failure to meet SST criteria indicates a system problem (e.g., leaks, column degradation, inlet contamination) that must be resolved before proceeding with sample analysis.

References

- STERIS AST. TechTalk: **Ethylene Oxide** Residuals - Navigating ISO 10993-7. [[Link](#)]
- NAMSA. ISO 10993-7 Primer: Testing for **Ethylene Oxide** Sterilization Residuals. [[Link](#)]
- Food and Environment Research Agency. Validation of method to analyse **Ethylene oxide** in food by using GC-MS/MS. [[Link](#)]
- Pace Analytical. What is ISO 10993-7. [[Link](#)]
- MD+DI. A Guide to ISO 10993-7 and AAMI TIR-19 for EtO-Sterilized Devices. [[Link](#)]

- International Organization for Standardization. ISO 10993-7:2008 Biological evaluation of medical devices — Part 7: **Ethylene oxide** sterilization residuals. [[Link](#)]
- ACS Agricultural Science & Technology. Development and Validation of a Residue Analysis Method for **Ethylene Oxide** and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. [[Link](#)]
- U.S. Food and Drug Administration. Sterilization for Medical Devices. [[Link](#)]
- SpringerLink. A GC-FID validated method for detection and quantification of **ethylene oxide** in urine bags. [[Link](#)]
- FSSAI. Residue Analysis of **Ethylene Oxide** and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. [[Link](#)]
- STERIS AST. Overview of **Ethylene Oxide** Residuals | TechTip. [[Link](#)]
- Nelson Labs. Current Regulatory Landscape for EO Residue Levels in Medical Devices. [[Link](#)]
- Agilent Technologies. Approaches to Analyzing **Ethylene Oxide** and Its Derivatives in Sesame Seeds and Other Food Commodities Using Triple Quadrupole GC/MS. [[Link](#)]
- U.S. Environmental Protection Agency. **Ethylene Oxide** Measurements Challenges. [[Link](#)]
- ACS Publications. Development and Validation of a Residue Analysis Method for **Ethylene Oxide** and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. [[Link](#)]
- Occupational Safety and Health Administration. **Ethylene Oxide** (OSHA Method 1010). [[Link](#)]
- KU Leuven. Determination of **Ethylene Oxide** Residuals in Sterilized Active Pharmaceutical Ingredients via Full Evaporation Headspace - Gas Chromatography. [[Link](#)]
- Shimadzu Corporation. Analysis of Residual **Ethylene Oxide** in Medical Devices by Gas Chromatography. [[Link](#)]

- BAuA. Method for the determination of **ethylene oxide** in workplace air using gas chromatography after thermal desorption. [[Link](#)]
- ETO Sterilization Equipment. Troubleshooting Common Issues in ETO Sterilization Processes. [[Link](#)]
- Agilent Technologies. Estimation of **Ethylene Oxide** and Ethylene Chlorohydrin in Foodstuffs by HS-GC/MS/MS. [[Link](#)]
- Exponent. FDA Finalizes EtO Sterilization Guidance, Recognizes Vaporized Hydrogen Peroxide as 'Established' Sterilization Method. [[Link](#)]
- ResearchGate. The two methods for the preparation of the samples (with low and high water and oil content). [[Link](#)]
- Agilent Technologies. GC Troubleshooting Series Part Four: Tailing Peaks. [[Link](#)]
- Blog. How to troubleshoot common problems with the Eto Machine for Hospital?. [[Link](#)]
- Element Lab Solutions. Troubleshooting GC peak shapes. [[Link](#)]
- Blog. How to troubleshoot Eto sterilization problems?. [[Link](#)]
- U.S. Food and Drug Administration. Transitional Enforcement Policy for **Ethylene Oxide** Sterilization Facility Changes for Class III Devices. [[Link](#)]
- Regulations.gov. Draft Guidance for Industry and FDA Staff - Submission and Review of Sterility Information in 510(k)s for Devices Labeled as Sterile. [[Link](#)]
- Millstone Medical Outsourcing. Methods for Measuring **Ethylene Oxide** Residuals via Extensive Extraction. [[Link](#)]
- LCGC International. The LCGC Blog: GC Diagnostic Skills I: Peak Tailing. [[Link](#)]
- Phenomenex. GC Troubleshooting Guide. [[Link](#)]
- Agilent Technologies. Estimation of **Ethylene Oxide** and Ethylene Chlorohydrin in Sesame Seeds with the Agilent 8890/7000D Triple Quadrupole GC/MS System. [[Link](#)]

- MDPI. A Fast Method for Determination of **Ethylene Oxide** Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. [[Link](#)]
- ResearchGate. Residual **Ethylene Oxide** in Medical Devices: Effects and Estimation Methods, an Overview. [[Link](#)]
- Shimadzu Corporation. Trace level quantitation of **Ethylene Oxide** (EtO) and 2-Chloroethanol (2-CE) in sesame seeds. [[Link](#)]
- U.S. Environmental Protection Agency. EtO Monitoring Challenges. [[Link](#)]
- Oxford Academic. Specific Determination of **Ethylene Oxide** and Ethylene Chlorohydrin in Cosmetics and Polyoxyethylated Surfactants by Gas Chromatography with Electron Capture Detection. [[Link](#)]
- ResearchGate. Internal standard and EtO calibration responses. [[Link](#)]
- ETO Sterilization Equipment. Analytical Methods for ETO Sterilization Validation: Techniques and Considerations. [[Link](#)]
- ETO Sterilization Equipment. Key Parameters and Challenges in ETO Sterilization Validation. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sanichem.my [sanichem.my]
- 2. namsa.com [namsa.com]
- 3. mddionline.com [mddionline.com]
- 4. steris-ast.com [steris-ast.com]
- 5. chromatographyonline.com [chromatographyonline.com]

- [6. elementlabsolutions.com \[elementlabsolutions.com\]](https://www.elementlabsolutions.com)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [8. agilent.com \[agilent.com\]](https://www.agilent.com)
- [9. fssai.gov.in \[fssai.gov.in\]](https://www.fssai.gov.in)
- [10. Ethylene Oxide Residuals: Methods for Measuring \[millstonemedical.com\]](https://www.millstonemedical.com)
- [11. scielo.br \[scielo.br\]](https://scielo.br)
- [12. naturalengland.contentdm.oclc.org \[naturalengland.contentdm.oclc.org\]](https://naturalengland.contentdm.oclc.org)
- [13. A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS \[mdpi.com\]](https://www.mdpi.com)
- To cite this document: BenchChem. [Technical Support Center: Ethylene Oxide (EtO) Residual Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213735/docs#technical-support-center-ethylene-oxide-eto-residual-analysis\]](https://www.benchchem.com/product/b1213735/docs#technical-support-center-ethylene-oxide-eto-residual-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check